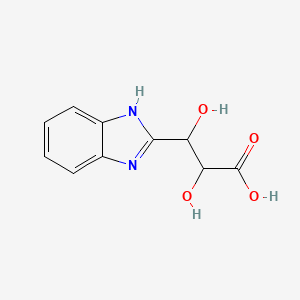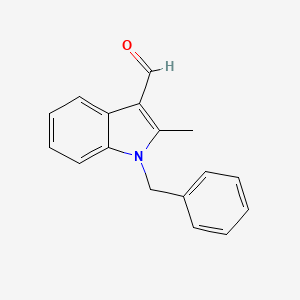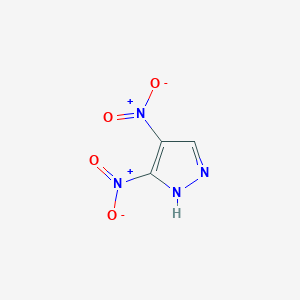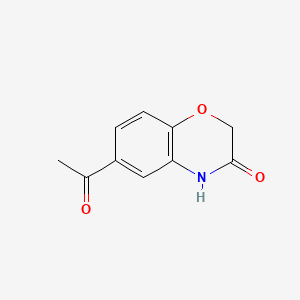
N-carbamoylglutamic acid
Overview
Description
N-Carbamoylglutamic acid (NCG) is a naturally occurring amino acid found in the human body. It is an important component of the urea cycle, which is responsible for the metabolism of nitrogenous waste products. NCG is found in the liver, kidney, and other organs, and is involved in the formation of urea and other metabolic pathways. NCG is also essential for the synthesis of proteins and other molecules in the body. It is an important component of many biological processes, and its importance has been widely studied.
Scientific Research Applications
Neonatal Hyperammonemia Treatment
- NCG has been effective in treating acute neonatal hyperammonemia in methylmalonic aciduria (MMA) patients. A study demonstrated dramatic decreases in plasma ammonia levels following NCG administration, avoiding the need for more invasive conventional ammonia-lowering treatments (Yap et al., 2016).
- In the context of hyperammonemia due to organic acidurias, carglumic acid (a form of NCG) rapidly reduced plasma ammonia levels and improved clinical symptoms in retrospective studies and case reports (Blair, 2019).
Animal Nutrition and Reproduction
- NCG supplementation in late-gestation dairy cows was associated with increased newborn weight and improved nutrient supply in the placentome. It led to upregulation of genes involved in nutrient transport, angiogenesis, and the mTOR pathway (Gu et al., 2020).
- Dietary supplementation with NCG in postpartum dairy cows improved lactation performance, possibly due to greater arginine and nitric oxide concentrations, and improved amino acid supply and utilization (Gu et al., 2020).
Metabolic and Biochemical Implications
- NCG has been shown to augment ureagenesis and reduce ammonia and glutamine in patients with propionic acidemia, suggesting its potential as a therapeutic adjunct in the treatment of acute hyperammonemia in this disorder (Mew et al., 2010).
- In animal studies, NCG improved lipid metabolism, inflammation, and apoptosis responses in adipocytes, demonstrating its role in reducing fat deposition and affecting gene expression related to adipogenesis and inflammation (Huang et al., 2021).
Mechanism of Action
Target of Action
N-Carbamoylglutamic acid (NCG), also known as Carglumic acid, primarily targets the enzyme N-acetylglutamate synthase (NAGS) . NAGS is an essential component of the urea cycle, which is responsible for preventing the build-up of neurotoxic ammonium in the blood .
Mode of Action
NCG is a synthetic analogue of N-acetylglutamate (NAG) . It works effectively as a cofactor for carbamoyl phosphate synthase 1 (CPS1) , another key enzyme in the urea cycle . By mimicking NAG, NCG enhances ureagenesis by activating the urea cycle .
Biochemical Pathways
The urea cycle is the primary pathway affected by NCG. This cycle involves several catalytic enzymes, including CPS1, which catalyzes the conversion of ammonia, bicarbonate, and adenosine triphosphate to carbamoyl phosphate . NCG, acting as a functional analogue of NAG, activates CPS1, thereby enhancing the urea cycle and promoting the elimination of excess nitrogen as urea .
Pharmacokinetics
The pharmacokinetics of NCG are such that it is administered orally or through a nasogastric tube . The median time to reach maximum concentration (Tmax) of NCG is around 3 hours . The daily dose of NCG ranges from 100 to 250 mg/kg, and this dose is normally adjusted to maintain normal plasma levels of ammonia .
Result of Action
The primary result of NCG’s action is the reduction of plasma ammonia levels in patients with NAGS deficiency . By enhancing the urea cycle, NCG helps to prevent the build-up of neurotoxic ammonium in the blood . This can alleviate symptoms of hyperammonemia, including neurological problems, cerebral edema, coma, and even death .
Future Directions
N-carbamoyl-L-glutamic acid (NCG) has favorable pharmacological features including better bioavailability compared to NAG . The clinical use of NCG has proven to be so effective as to make dietary protein restriction unnecessary for patients with NAGS deficiency . It has been also demonstrated to be effective for hyperammonemia secondary to other types of inborn errors of metabolism . NCG may have additional therapeutic potential in conditions such as hepatic hyperammonemic encephalopathy secondary to chemotherapies or other liver pathology .
properties
IUPAC Name |
2-(carbamoylamino)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O5/c7-6(13)8-3(5(11)12)1-2-4(9)10/h3H,1-2H2,(H,9,10)(H,11,12)(H3,7,8,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQLHJZYVOQKHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394940, DTXSID60859596 | |
| Record name | 2-[(aminocarbonyl)amino]pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Carbamoylglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40860-26-2 | |
| Record name | 2-[(aminocarbonyl)amino]pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B1273889.png)


![2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B1273896.png)






![1-Allyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1273919.png)

![1-(3-{[(Anilinocarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene](/img/structure/B1273924.png)
